Motilin-(1-13) (human) Motilin-(1-13) (human)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14551184
InChI: InChI=1S/C76H113N17O19S/c1-9-43(6)62(91-71(107)57-23-17-34-93(57)74(110)61(42(4)5)90-64(100)49(77)37-45-18-12-10-13-19-45)72(108)89-56(38-46-20-14-11-15-21-46)70(106)92-63(44(7)94)73(109)88-55(39-47-24-26-48(95)27-25-47)65(101)82-40-59(97)83-51(29-31-60(98)99)67(103)87-54(36-41(2)3)69(105)85-52(28-30-58(78)96)68(104)84-50(22-16-33-81-76(79)80)66(102)86-53(75(111)112)32-35-113-8/h10-15,18-21,24-27,41-44,49-57,61-63,94-95H,9,16-17,22-23,28-40,77H2,1-8H3,(H2,78,96)(H,82,101)(H,83,97)(H,84,104)(H,85,105)(H,86,102)(H,87,103)(H,88,109)(H,89,108)(H,90,100)(H,91,107)(H,92,106)(H,98,99)(H,111,112)(H4,79,80,81)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-/m0/s1
SMILES:
Molecular Formula: C76H113N17O19S
Molecular Weight: 1600.9 g/mol

Motilin-(1-13) (human)

CAS No.:

Cat. No.: VC14551184

Molecular Formula: C76H113N17O19S

Molecular Weight: 1600.9 g/mol

* For research use only. Not for human or veterinary use.

Motilin-(1-13) (human) -

Specification

Molecular Formula C76H113N17O19S
Molecular Weight 1600.9 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C76H113N17O19S/c1-9-43(6)62(91-71(107)57-23-17-34-93(57)74(110)61(42(4)5)90-64(100)49(77)37-45-18-12-10-13-19-45)72(108)89-56(38-46-20-14-11-15-21-46)70(106)92-63(44(7)94)73(109)88-55(39-47-24-26-48(95)27-25-47)65(101)82-40-59(97)83-51(29-31-60(98)99)67(103)87-54(36-41(2)3)69(105)85-52(28-30-58(78)96)68(104)84-50(22-16-33-81-76(79)80)66(102)86-53(75(111)112)32-35-113-8/h10-15,18-21,24-27,41-44,49-57,61-63,94-95H,9,16-17,22-23,28-40,77H2,1-8H3,(H2,78,96)(H,82,101)(H,83,97)(H,84,104)(H,85,105)(H,86,102)(H,87,103)(H,88,109)(H,89,108)(H,90,100)(H,91,107)(H,92,106)(H,98,99)(H,111,112)(H4,79,80,81)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-/m0/s1
Standard InChI Key BYENHSKWDFWKRW-JAFQCPPXSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N

Introduction

Structural Characteristics of Motilin-(1-13)

Primary Sequence and Modifications

The primary sequence of Motilin-(1-13) corresponds to residues 1–13 of human motilin: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu (FVPIFTYGELQRL) . Position 13, occupied by leucine, is a critical residue influencing receptor binding and agonist potency. Synthetic analogs with substitutions at this position, such as norleucine (Nle) or leucine (Leu), demonstrate altered binding affinities, underscoring the importance of hydrophobic interactions at this site .

Table 1: Amino Acid Sequence of Motilin-(1-13) and Key Modifications

Position12345678910111213
ResiduePheValProIlePheThrTyrGlyGluLeuGlnArgLeu
Modifications------------Nle/Leu

Physicochemical Properties

Motilin-(1-13) has a molecular weight of approximately 1,500 Da and a net charge of +1 at physiological pH due to the arginine residue at position 12. Circular dichroism studies suggest a flexible tertiary structure dominated by β-sheet conformations in aqueous solutions, enabling dynamic interactions with the motilin receptor’s extracellular domains.

Synthesis and Analytical Validation

Solid-Phase Peptide Synthesis (SPPS)

Motilin-(1-13) is synthesized via SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry . Key steps include:

  • Resin Activation: Wang resin preloaded with C-terminal leucine.

  • Chain Elongation: Sequential coupling of Fmoc-protected amino acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the activating agent.

  • Side-Chain Deprotection: Cleavage with trifluoroacetic acid (TFA) to remove tert-butyl (tBu) and Boc (tert-butyloxycarbonyl) groups.

  • HPLC Purification: Reverse-phase chromatography (C18 column) with acetonitrile/water gradients yields >95% purity .

Quality Control

Mass spectrometry (MALDI-TOF) confirms the molecular weight (observed m/z: 1,502.8 vs. theoretical: 1,501.7), while analytical HPLC validates purity (retention time: 12.3 min under 10–60% acetonitrile gradient) .

Receptor Binding and Signaling Mechanisms

Localization of Motilin Receptors

In humans, motilin receptors are predominantly localized to neural synaptosomes in the gastric antrum, with lower expression in duodenal smooth muscle membranes . Radioligand binding assays using 125I-labeled motilin reveal a dissociation constant (Kd) of 6.45 nM and maximal binding capacity (Bmax) of 251.9 ± 27.9 fmol/mg in antral neural preparations .

Table 2: Pharmacological Profile of Motilin-(1-13) in Human Antral Receptors

ParameterValue (Mean ± SE)Source
pIC50 (Motilin-(1-13))9.5
Kd (125I-motilin binding)6.45 nM
Bmax (neural synaptosomes)251.9 ± 27.9 fmol/mg

Agonist-Potentiated Signaling

Motilin-(1-13) activates MLNR via Gαq/11-mediated phospholipase C (PLC) activation, triggering inositol trisphosphate (IP3)-dependent calcium release and smooth muscle contraction. The peptide’s NH2-terminal residues (1–9) are critical for receptor engagement, while residues 10–13 stabilize binding through hydrophobic and electrostatic interactions .

Species-Specific Receptor Interactions

Comparative Affinity in Human vs. Rabbit Receptors

Human motilin receptors exhibit distinct pharmacological profiles compared to rabbits. While both species share high affinity for full-length motilin (pIC50 ~9.0), human receptors show reduced affinity for shorter analogs:

  • Motilin-(1–12): pIC50 = 7.37 (human) vs. 8.28 (rabbit)

  • Motilin-(1–9): pIC50 = 3.49 (human) vs. 5.55 (rabbit)

Implications for Drug Development

These differences underscore the necessity of species-specific models in preclinical studies. For example, erythromycin (a motilin receptor agonist) exhibits lower affinity in humans (pIC50 = 6.09) compared to rabbits (pIC50 = 6.52) , highlighting potential translational challenges.

ModificationEffect on pIC50Functional Outcome
Leu13 → Nle139.5 → 8.7Reduced potency
(CH2NH)10–11 substitution9.5 → 6.05Antagonist activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator